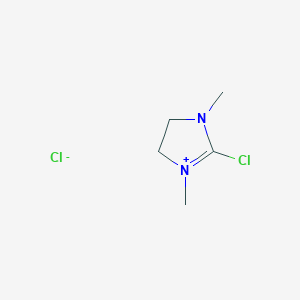

2-Chloro-1,3-dimethylimidazolinium chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBBXVHGVADBHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1Cl)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958250 | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37091-73-9 | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-dimethylimidazolidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56KA2A1U1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a versatile and powerful dehydrating agent used in a variety of organic transformations. This document details the common synthetic routes from 1,3-dimethyl-2-imidazolidinone (DMI) and outlines the key analytical techniques for its characterization.

Synthesis of this compound (DMC)

The most prevalent and efficient method for the synthesis of this compound involves the chlorination of 1,3-dimethyl-2-imidazolidinone (DMI). Common chlorinating agents include phosgene, diphosgene, and oxalyl chloride.[1][2] The reaction using oxalyl chloride is often preferred due to its comparative safety and ease of handling.

A general synthetic scheme is presented below:

Caption: Synthesis of DMC from DMI via chlorination.

Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol is based on established literature procedures.[1][3]

Materials:

-

1,3-Dimethyl-2-imidazolidinone (DMI)

-

Oxalyl chloride

-

Anhydrous carbon tetrachloride (or another suitable inert solvent)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethyl-2-imidazolidinone in anhydrous carbon tetrachloride.

-

Cool the stirred solution in an ice bath.

-

Slowly add a solution of oxalyl chloride in anhydrous carbon tetrachloride dropwise to the cooled DMI solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC or disappearance of the starting material).

-

Upon completion, the product, this compound, will precipitate as a white solid.

-

Collect the solid product by filtration under an inert atmosphere.

-

Wash the collected solid with a small amount of cold, anhydrous carbon tetrachloride to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure this compound. A yield of 96.6% has been reported for a similar procedure using phosgene.[2][4]

Characterization of this compound (DMC)

The characterization of the synthesized DMC is crucial to confirm its identity and purity. The following analytical techniques are typically employed.

Summary of Characterization Data

| Technique | Parameter | Observed Value/Range | Reference |

| Appearance | Physical State | Crystalline powder or solid | [5] |

| Melting Point | Temperature | 133-140 °C | [2] |

| ¹H NMR | Chemical Shift (CDCl₃) | δ 4.32 (s, 4H), 3.34 (s, 6H) | |

| Stability in CDCl₃ | Stable, with only 6% decomposition after 24 hours | [1] | |

| Stability in CD₃OD | 30% decomposition after 7 hours, 70% after 24 hours | [1] | |

| ¹³C NMR | - | Data available in supporting information of cited literature | [1] |

| Infrared (IR) Spectroscopy | Conformance | Conforms to standard spectra | [5] |

| Elemental Analysis | Carbon (%) | 31.26 - 39.79 | [5] |

| Nitrogen (%) | 14.58 - 18.56 | [5] | |

| Mass Spectrometry (MS) | - | Data availability indicated by chemical suppliers | [6] |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of synthesized DMC.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2-Chloro-1,3-dimethylimidazolidinium chloride synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, 90% 100 g | Request for Quote [thermofisher.com]

- 6. 2-Chloro-1,3-dimethylimidazolidinium chloride(37091-73-9) 1H NMR spectrum [chemicalbook.com]

2-Chloro-1,3-dimethylimidazolinium chloride physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,3-dimethylimidazolinium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly referred to as DMC, is a powerful and versatile dehydrating and coupling agent used in organic synthesis.[1][2][3][4] It serves as a highly effective alternative to traditional reagents like dicyclohexylcarbodiimide (DCC), offering advantages such as milder reaction conditions, easier purification of products, and high reactivity.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of DMC, detailed experimental protocols for its synthesis, and a visualization of its reaction mechanism.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[5] It is hygroscopic and should be stored in a dry, inert atmosphere, preferably in a freezer at temperatures under -20°C.[5] The compound is soluble in several organic solvents, including chloroform and methanol, as well as in water.[5] While stable when stored correctly, it is sensitive to moisture and can decompose in protic solvents, a process that is accelerated in the presence of a base.[2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 37091-73-9 | [1][2][6] |

| Molecular Formula | C₅H₁₀Cl₂N₂ | [1][6][7] |

| Molecular Weight | 169.05 g/mol | [1][6][7] |

| Melting Point | 133-140 °C | [5][7] |

| 137 °C | [1] | |

| Appearance | White to off-white powder or crystalline powder | [5] |

| Light yellow to off-white solid | [8] | |

| Solubility | Soluble in Chloroform, Methanol, Water | [5] |

Solubility in Various Solvents

The solubility of this compound in different organic solvents at room temperature is detailed in the table below, as reported by Ishikawa et al. (1999).[2]

| Solvent | Solubility (mL/g) |

| Dichloromethane | 10 |

| Chloroform | 10 |

| 1,2-Dichloroethane | 20 |

| Acetonitrile | 5 |

| Tetrahydrofuran | 50 |

| 1,4-Dioxane | 100 |

| Benzene | >100 |

| Toluene | >100 |

| Hexane | >100 |

| Diethyl ether | >100 |

| Ethyl acetate | >100 |

| Acetone | Reactive |

| N,N-Dimethylformamide | Reactive |

| Dimethyl sulfoxide | Reactive |

| Methanol | Reactive |

| Ethanol | Reactive |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of 1,3-dimethyl-2-imidazolidinone. Two common methods are described below.

Method 1: Using Phosgene [5]

A general procedure involves the reaction of 1,3-dimethyl-2-imidazolidinone with phosgene in a suitable solvent like carbon tetrachloride.[5]

-

Materials: 1,3-dimethyl-2-imidazolidinone, phosgene, carbon tetrachloride.

-

Procedure:

-

To a solution of 1,3-dimethyl-2-imidazolidinone (0.3 mol) in carbon tetrachloride (400 ml) in a three-necked flask, a solution of phosgene (0.1 mol) in carbon tetrachloride (100 ml) is added dropwise.[5]

-

The reaction temperature is maintained below 5°C with vigorous stirring for 30 minutes.[5]

-

The mixture is then allowed to warm to room temperature and stirred for an additional hour.[5]

-

The reaction is heated to 50°C for 4 hours.[5]

-

After cooling to room temperature, the white crystalline product is collected by filtration, washed with a small amount of carbon tetrachloride, and dried.[5]

-

Method 2: Using Diphosgene or Oxalyl Chloride [2]

An alternative and potentially safer method utilizes trichloromethylchloroformate (diphosgene) or oxalyl chloride in place of phosgene.[2] The reaction is typically carried out in a halogenated solvent.

General Protocol for Dehydration Reactions using DMC

DMC is a powerful dehydrating agent for reactions such as esterification and amidation.

-

Materials: Carboxylic acid, nucleophile (e.g., alcohol or amine), this compound (DMC), a tertiary amine base (e.g., triethylamine or pyridine), and a halogenated solvent (e.g., dichloromethane).[2]

-

Procedure:

-

To a solution of the carboxylic acid (1 equivalent) and the nucleophile (1 equivalent) in the solvent, DMC (1 equivalent) is added.[2]

-

The tertiary amine base (2 equivalents) is then added to the mixture at room temperature.[2]

-

The reaction is monitored for completion.

-

The crude product is typically isolated using a standard two-phase partition method, and the urea byproduct can be easily removed by washing with water.[2]

-

Visualizations

Synthesis of this compound

Caption: Synthesis of DMC from 1,3-dimethyl-2-imidazolidinone.

Mechanism of Carboxylic Acid Activation by DMC

Caption: Activation of a carboxylic acid by DMC for acylation.

References

- 1. biosynth.com [biosynth.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. This compound. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]

- 4. This compound | 37091-73-9 | Benchchem [benchchem.com]

- 5. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]

- 6. This compound | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Chloro-1,3-dimethylimidazolidinium chloride(37091-73-9) 1H NMR spectrum [chemicalbook.com]

The Dual Nature of Dimethyl Carbonate: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl carbonate (DMC) has emerged as a versatile and environmentally benign reagent in organic synthesis, offering a safer alternative to toxic methylating and carbonylating agents such as methyl halides, dimethyl sulfate, and phosgene.[1][2] Its tunable reactivity, dependent on reaction conditions, allows for selective transformations, making it a valuable tool in the synthesis of a wide array of organic compounds, including pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the core mechanisms of action of DMC, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Mechanisms of Action: A Dichotomy of Reactivity

The reactivity of dimethyl carbonate is characterized by its dual electrophilic nature, with two sites susceptible to nucleophilic attack: the carbonyl carbon and the methyl carbon. The selectivity for one site over the other is primarily governed by the reaction temperature, leading to two distinct mechanistic pathways:

-

Methoxycarbonylation (BAC2 Mechanism): At lower temperatures, typically around 90°C, nucleophiles preferentially attack the acyl-carbon of the carbonyl group.[1] This bimolecular, base-catalyzed, acyl-cleavage nucleophilic substitution (BAC2) mechanism results in the formation of methoxycarbonylated products. This pathway is reversible.

-

Methylation (BAL2 Mechanism): At higher temperatures, generally above 160°C, the nucleophilic attack shifts to the alkyl-carbon of the methyl group.[1] This bimolecular, base-catalyzed, alkyl-cleavage nucleophilic substitution (BAL2) mechanism leads to the methylation of the substrate. This reaction is irreversible due to the decomposition of the leaving group, methyl carbonate, into methanol and carbon dioxide.[1]

The general mechanisms for base-catalyzed methylation and methoxycarbonylation are depicted below.

Key Synthetic Applications and Quantitative Data

DMC is a versatile reagent for O-methylation, N-methylation, and C-methylation reactions, as well as for the synthesis of valuable intermediates like carbamates.

O-Methylation of Phenols

The O-methylation of phenols to produce aryl methyl ethers (anisoles) is a significant industrial process. DMC offers a green alternative to traditional hazardous reagents. The reaction is typically catalyzed by a base.

| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K₂CO₃ / PEG 1000 | 160-200 | Continuous | ~100 | [3] |

| 1-Naphthol | DBU | 90 | 16 | 99 | [4] |

| 2,4,6-Trichlorophenol | DBU | 90 | 192 | 91 (conversion) | [4] |

| Eugenol | K₂CO₃ / TBAB | 90-100 | 5 | 96 | [5] |

| Vanillin | K₂CO₃ / TBAB | 90-100 | 10 | 95 | [5] |

| Flavonoids | DBU | 90 | 12-72 | Quantitative | [6] |

N-Methylation of Amines and Heterocycles

DMC is highly effective for the N-methylation of a variety of nitrogen-containing compounds, including anilines, indoles, and benzimidazoles. The selectivity towards mono- or di-methylation can often be controlled by the reaction conditions.

| Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroaniline | DBU | DMC | 250 | Continuous | 88 (mono-methyl) | [7] |

| Benzylamine | Cu-Zr Bimetallic NPs | DMC | 180 | 4 | 66 (mono-), 25 (di-) | [8][9] |

| Aniline | Cu-Zr Bimetallic NPs | DMC | 180 | 4 | 67 (mono-), 23 (di-) | [8][9] |

| Indole | DBU | DMC/CH₃CN | 160 (Microwave) | 0.1 | 99 | [4] |

| Indole | Tributylmethylammonium methylcarbonate (2 mol%) | DMC/DMF | 230 (Microwave) | 0.33 | 100 | [2] |

| Benzimidazole | DBU | DMC | 90 | 2 | 98 | [4] |

| Indole-3-carbonitrile | K₂CO₃ | DMF | ~130 | 3.5 | 97.4 | [10] |

C-Methylation of Active Methylene Compounds

Active methylene compounds, such as phenylacetonitrile derivatives, can be selectively mono-methylated using DMC in the presence of a base. This reaction is valuable for the synthesis of pharmaceutical intermediates.

| Substrate | Base | Temperature (°C) | Time (h) | Selectivity (Mono-methylation) | Yield (%) | Reference |

| Phenylacetonitrile | K₂CO₃ | 180 | 18 | >99% | - | [11] |

Synthesis of Carbamates

The reaction of amines with DMC at lower temperatures leads to the formation of carbamates, which are important intermediates in the synthesis of isocyanates and polyurethanes.

| Amine | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Carbamate) | Reference |

| Aniline | Zn/Al/Ce mixed oxide | 180 | 5 | 95.8 | 81.6 | [12] |

Detailed Experimental Protocols

Protocol 1: O-Methylation of Flavonoids with DBU[6]

-

Dissolve the flavonoid substrate (0.5 mmol) in dimethyl carbonate (4 mL).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol).

-

Heat the solution at 90°C with magnetic stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon disappearance of the starting material, evaporate the solvent under reduced pressure with methanol (3 mL) as an azeotropic mixture.

-

Dissolve the residue in ethyl acetate (10 mL) and wash with 1N HCl (5 mL).

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation of Indole-3-carbonitrile with K₂CO₃[10]

-

In a round-bottom flask, combine indole-3-carbonitrile (1.0 g, 7.03 mmol), potassium carbonate (0.5 g), N,N-dimethylformamide (10 mL), and dimethyl carbonate (1.8 mL, 21.4 mmol).

-

Heat the mixture to reflux (approximately 130°C) with stirring.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until completion (approximately 3.5 hours).

-

Cool the reaction mixture to 3°C and slowly add ice-cold water (25 mL).

-

Extract the resulting oily suspension with tert-butyl methyl ether (40 mL).

-

Wash the organic phase with water (3 x 25 mL).

-

Dry the organic layer and evaporate the solvent in vacuo to obtain the product.

Protocol 3: Synthesis of Methyl N-phenyl carbamate from Aniline[12][13]

-

In a stainless-steel autoclave, charge aniline, dimethyl carbonate, and the catalyst (e.g., Zn/Al/Ce mixed oxide).

-

Seal the autoclave and heat to the desired temperature (e.g., 180°C) with stirring for the specified time (e.g., 5 hours).

-

After the reaction, cool the autoclave to room temperature and carefully release any pressure.

-

Filter the reaction mixture to recover the heterogeneous catalyst.

-

Analyze the liquid phase by Gas Chromatography (GC) to determine conversion and selectivity.

-

Isolate the product by distillation or crystallization.

Mechanistic Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the processes involved.

Catalytic Cycle for Base-Catalyzed O-Methylation of Phenol

DBU-Catalyzed N-Methylation of an Aniline

The N-methylation of anilines with DMC can be efficiently catalyzed by DBU. A proposed mechanism involves the in-situ formation of a carbamate intermediate which then undergoes methylation.[7]

General Workflow for Reaction Optimization

A systematic approach is crucial for optimizing reactions involving DMC. The following workflow can be adapted for various transformations.

Conclusion

Dimethyl carbonate is a powerful and sustainable reagent in modern organic synthesis. Its tunable reactivity allows for selective methylation and methoxycarbonylation of a wide range of substrates. By understanding the underlying mechanisms of action and carefully controlling reaction parameters such as temperature and catalyst, researchers can harness the full potential of DMC to develop efficient and environmentally friendly synthetic methodologies. The data, protocols, and diagrams presented in this guide serve as a comprehensive resource for the successful implementation of dimethyl carbonate in academic and industrial research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylation using dimethylcarbonate catalysed by ionic liquids under continuous flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36226K [pubs.rsc.org]

- 3. iris.unive.it [iris.unive.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structure and Reactivity of 2-Chloro-1,3-dimethylimidazolinium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a cyclic chloroamidinium salt, has emerged as a highly efficient and versatile reagent in modern organic synthesis. This guide provides a comprehensive overview of its structure, properties, and extensive reactivity. DMC serves as a powerful dehydrating agent, often superseding traditional reagents like dicyclohexylcarbodiimide (DCC) due to its high reactivity, mild reaction conditions, and the convenient removal of its water-soluble byproducts.[1][2] Its applications span a wide range of transformations, including esterification, amidation, and the synthesis of nitriles and various heterocyclic systems. This document details key experimental protocols, presents quantitative data for a variety of reactions, and illustrates reaction pathways and workflows to support its application in research and development, particularly in the field of drug discovery and development.

Structure and Physicochemical Properties

This compound is a colorless and odorless crystalline solid.[1] It is the chlorinated derivative of 1,3-dimethyl-2-imidazolidinone (DMI). While stable when stored under dry, inert conditions, it is sensitive to moisture and will gradually decompose to form 1,3-dimethyl-2-imidazolidinone and hydrochloric acid.[1]

Structural and Spectroscopic Data

The structural and key spectroscopic data for this compound are summarized below.

| Identifier | Value |

| CAS Number | 37091-73-9[1][3] |

| Molecular Formula | C₅H₁₀Cl₂N₂[3] |

| Molecular Weight | 169.05 g/mol [3] |

| IUPAC Name | 2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium chloride[3] |

| Synonyms | DMC, 2-Chloro-1,3-dimethylimidazolidinium chloride[1] |

| Melting Point | 133-140 °C (lit.) |

| Appearance | Colorless prisms, crystalline powder or solid.[1][4] |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR | Spectra available, specific shifts vary with solvent.[5] |

| ¹³C NMR | Spectra available.[5] |

| FT-IR (KBr) | Key absorption at 1560 cm⁻¹ (C=O of regenerated DMI after reaction).[1] |

Crystal Structure Data: [3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| a | 12.203 Å |

| b | 8.517 Å |

| c | 7.388 Å |

| α, β, γ | 90.00° |

Synthesis of this compound

DMC is readily synthesized from the inexpensive cyclic urea, 1,3-dimethyl-2-imidazolidinone (DMI), through chlorination.[1] While the original preparations utilized phosgene, safer chlorinating agents such as oxalyl chloride or diphosgene are now commonly employed.[1][6]

Detailed Experimental Protocol: Synthesis from DMI and Phosgene[8]

In a 1000 mL three-necked reaction flask, 1,3-dimethyl-2-imidazolidinone (34.2 g, 0.3 mol) and carbon tetrachloride (400 mL) are added. A solution of solid phosgene (30 g, 0.1 mol) in carbon tetrachloride (100 mL) is added dropwise while maintaining the reaction temperature below 5°C with vigorous stirring for 30 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional hour. Subsequently, the reaction is heated to 50°C and maintained at this temperature for 4 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with a small amount of carbon tetrachloride, and dried to afford pure this compound as a white crystalline solid (49 g, 96.6% yield).[7][8]

Reactivity and Mechanism of Action

DMC's primary mode of action involves the activation of various functional groups, most notably carboxylic acids. The electrophilic carbon atom at the 2-position of the imidazolinium ring is readily attacked by the carboxylate oxygen, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, facilitating nucleophilic attack by alcohols, amines, or other nucleophiles to form the desired acylated product. The byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is highly soluble in water, simplifying product purification.[1]

Applications in Organic Synthesis

DMC has proven to be a valuable tool in a wide array of synthetic transformations. The following sections detail its use in key reactions, providing quantitative data and experimental protocols.

Esterification

DMC facilitates the esterification of carboxylic acids with a broad range of alcohols, including sterically hindered ones, under nearly neutral conditions.[1]

Table 1: DMC-Mediated Esterification of Various Carboxylic Acids [1]

| Carboxylic Acid | Alcohol | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 3-Phenylpropionic acid | Benzyl alcohol | Pyridine | CH₂Cl₂ | 20 | RT | 93 |

| Benzoic acid | tert-Butyl alcohol | Pyridine | CH₂Cl₂ | 20 | RT | 91 |

| Boc-L-Ala-OH | Benzyl alcohol | Pyridine | CH₂Cl₂ | 20 | RT | 95 |

| Pivalic acid | Benzyl alcohol | Pyridine | CH₂Cl₂ | 20 | RT | 90 |

| Pivalic acid | tert-Butyl alcohol | Pyridine | CH₂Cl₂ | 20 | RT | 85 |

To a solution of benzoic acid (1.0 equiv), tert-butyl alcohol (1.0 equiv), and DMC (1.0 equiv) in dichloromethane, pyridine (2.0 equiv) is added dropwise at room temperature. The mixture is stirred for 20 hours at room temperature. The reaction mixture is then poured into water and extracted with dichloromethane. The organic layer is washed successively with 5% HCl, saturated aqueous NaHCO₃, and brine. The organic solution is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford tert-butyl benzoate (91% yield).

Amide Bond Formation

Amide synthesis is another key application of DMC, proceeding through the activation of a carboxylic acid followed by reaction with a primary or secondary amine.

Table 2: DMC-Mediated Amidation Reactions [1]

| Carboxylic Acid | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 3-Phenylpropionic acid | Benzylamine | Pyridine | CH₂Cl₂ | 20 | RT | 95 |

| Benzoic acid | Aniline | Pyridine | CH₂Cl₂ | 20 | RT | 92 |

| Boc-L-Ala-OH | Benzylamine | Pyridine | CH₂Cl₂ | 20 | RT | 96 |

| Pivalic acid | Benzylamine | Pyridine | CH₂Cl₂ | 20 | RT | 91 |

To a solution of the carboxylic acid (1.0 equiv), the amine (1.0 equiv), and DMC (1.0 equiv) in a halogenated solvent such as dichloromethane, an amine base like pyridine or triethylamine (2.0 equiv) is added dropwise at room temperature. The mixture is stirred at room temperature until the reaction is complete (typically monitored by TLC). The reaction mixture is then poured into water and extracted with dichloromethane. The combined organic layers are washed sequentially with 5% HCl, saturated aqueous NaHCO₃, and water. After drying over anhydrous MgSO₄, the solvent is evaporated, and the crude product is purified by silica gel chromatography.

Synthesis of Nitriles

DMC is an effective reagent for the dehydration of primary amides and aldoximes to furnish nitriles in high yields.[1]

Table 3: Synthesis of Nitriles using DMC [1]

| Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Benzamide | Triethylamine | CH₂Cl₂ | 2 | RT | 99 |

| Nicotinamide | Triethylamine | CH₂Cl₂ | 2 | RT | 98 |

| 4-Chlorobenzaldoxime | Triethylamine | CH₂Cl₂ | 1 | RT | 99 |

| 4-Nitrobenzaldoxime | Triethylamine | CH₂Cl₂ | 1 | RT | 99 |

To a solution of benzamide (1.0 equiv) and DMC (1.0 equiv) in dichloromethane, triethylamine (2.0 equiv) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours at room temperature. The mixture is then worked up as described in the general amidation procedure (Section 4.2.1) to yield benzonitrile (99% yield).

Heterocycle Synthesis

DMC's utility extends to the construction of various heterocyclic systems through dehydration reactions.[2] Examples include the synthesis of sydnones, azetidin-2-ones, oxadiazoles, and thiadiazoles.

Table 4: DMC-Mediated Heterocycle Synthesis [2]

| Reactant(s) | Product Type | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| N-Nitroso-N-phenylglycine | Sydnone | Triethylamine | CH₂Cl₂ | 1 | RT | 95 |

| Phenoxyacetic acid + Benzalaniline | Azetidin-2-one | Triethylamine | CH₂Cl₂ | 20 | RT | 85 |

| Benzoylhydrazine + Benzoic acid | 1,3,4-Oxadiazole | Triethylamine | CH₂Cl₂ | 2 | 40 | 92 |

| Thiobenzamide | 1,2,4-Thiadiazole | Triethylamine | DMSO | 1 | RT | 93 |

To a solution of N-nitroso-N-phenylglycine (1.0 equiv) in dichloromethane, DMC (1.1 equiv) is added, followed by the dropwise addition of triethylamine (2.2 equiv) at room temperature. The mixture is stirred for 1 hour. The reaction is then quenched with water and extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography to give 3-phenylsydnone (95% yield).

Experimental Workflow

The general workflow for a typical acylation reaction using DMC is straightforward, highlighting the ease of product isolation.

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a cost-effective, highly reactive, and versatile reagent for a multitude of organic transformations. Its advantages over classical reagents, particularly in terms of reaction conditions and purification ease, make it an invaluable tool for chemists in academic and industrial settings. The detailed protocols and comprehensive reactivity data presented in this guide are intended to facilitate its broader application in the synthesis of complex molecules, including new chemical entities for drug discovery and development.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. This compound | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 90% 100 g | Request for Quote [thermofisher.com]

- 5. 2-Chloro-1,3-dimethylimidazolidinium chloride(37091-73-9) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | 37091-73-9 | Benchchem [benchchem.com]

- 7. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]

- 8. 2-Chloro-1,3-dimethylimidazolidinium chloride synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Rise of Imidazolinium-Based Coupling Reagents

An In-Depth Technical Guide to Imidazolinium-Based Coupling Reagents: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and application of imidazolinium-based coupling reagents, a critical class of reagents in peptide synthesis and drug development. The document details the evolution of these reagents, their mechanisms of action, and provides practical experimental protocols for their synthesis and use.

The synthesis of peptides, essential molecules in biological processes and drug discovery, relies on the efficient formation of amide bonds between amino acids. The development of effective coupling reagents has been a central theme in the advancement of peptide chemistry. Imidazolinium-based reagents have emerged as a powerful class of coupling agents, offering distinct advantages over traditional methods.

The journey began with the exploration of N-acylimidazoles as reactive intermediates for acylation in the 1950s. This led to the development of 1,1'-carbonyldiimidazole (CDI), a safer alternative to hazardous reagents like phosgene.[1] Subsequent research focused on creating more robust and efficient imidazolinium salts, such as 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP), to address challenges in coupling sterically hindered amino acids and minimizing side reactions like racemization.

Historical Perspective and Key Discoveries

The development of imidazolinium-based coupling reagents can be traced through several key milestones:

-

Early 1950s: The potential of N-acylimidazoles as reactive intermediates for acylation is first recognized.

-

1955: Sheehan reports the use of dicyclohexylcarbodiimide (DCC) as a peptide coupling reagent, setting a benchmark for future developments.[2]

-

Late 1950s: In the search for better alternatives to DCC, H. A. Staab develops 1,1'-carbonyldiimidazole (CDI), a crystalline and stable reagent that activates carboxylic acids for amide bond formation.[1]

-

1990s: To overcome the limitations of existing reagents, particularly in the coupling of sterically demanding amino acids, Kiso and coworkers develop modified imidazolium reagents, including 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP).[3] CIP, especially in combination with additives like 1-hydroxy-7-azabenzotriazole (HOAt), proves to be highly efficient.[3]

These developments were driven by the need to avoid toxic byproducts, such as the hexamethylphosphoric triamide (HMPA) generated from the BOP reagent, and to improve coupling efficiency and reduce racemization.[3]

Core Imidazolinium-Based Coupling Reagents: A Comparative Overview

The two most prominent imidazolinium-based coupling reagents are 1,1'-carbonyldiimidazole (CDI) and 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP). Their performance characteristics are summarized below.

| Reagent | Structure | Key Features | Advantages | Disadvantages |

| 1,1'-Carbonyldiimidazole (CDI) | Imidazole rings linked by a carbonyl group | Crystalline solid, sensitive to moisture | Safer alternative to phosgene; byproducts (imidazole and CO2) are easily removed.[4] | Can lead to side reactions like diketopiperazine formation and racemization, especially without additives.[5] |

| 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP) | A chloro-substituted imidazolinium salt | Non-hygroscopic crystalline solid | Highly efficient for coupling sterically hindered α,α-dialkylated amino acids, particularly with HOAt.[3] | Requires synthesis from its chloride precursor. |

Quantitative Performance Data:

| Coupling Reaction | Reagent System | Yield (%) | Racemization/Epimerization (%) | Reference |

| Z-Gly-Phe-OH + H-Gly-OEt | CDI in THF at -10°C | - | 5 | [6] |

| Z-Gly-Phe-OH + H-Gly-OEt | CDI in DMF | - | <0.5 | [6] |

| Cbz-Aib-Aib-OMe | CIP/HOAt | Best result | - | [3] |

| Cbz-Aib-Aib-OMe | PyBroP, TODT, TOTT, CIP alone | Lower than CIP/HOAt | - | [3] |

| N-Cbz-S-benzyl-(R)-2-methylcysteine coupling | CIP/HOAt | 55 (over 2 steps) | - | [3] |

Note: The term "Best result" indicates that the study found this combination to be the most effective among those tested, though specific quantitative yield was not provided in the abstract.

Experimental Protocols

Synthesis of 1,1'-Carbonyldiimidazole (CDI)

Caution: This procedure involves phosgene, a highly toxic gas, and must be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Imidazole

-

Phosgene

-

Anhydrous benzene

-

Anhydrous tetrahydrofuran (THF)

-

Calcium chloride drying tubes

-

Standard taper glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve imidazole (4 molar equivalents) in anhydrous THF.

-

Carefully introduce a solution of phosgene (1 molar equivalent) in anhydrous benzene into the dropping funnel.

-

Cool the flask with an ice-water bath and add the phosgene solution dropwise to the stirred imidazole solution over 15-30 minutes.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Allow the reaction mixture to stand at room temperature for 1 hour, during which a precipitate of imidazolium chloride will form.

-

Filter the precipitate under exclusion of atmospheric moisture using a fritted-glass funnel.

-

Evaporate the filtrate to dryness under reduced pressure at 40-50°C to yield crystalline CDI. The typical yield is 80-94%.[2]

Synthesis of 2-Chloro-1,3-dimethylimidazolidinium Hexafluorophosphate (CIP)

Materials:

-

2-Chloro-1,3-dimethylimidazolinium chloride

-

Potassium hexafluorophosphate

-

Acetonitrile

-

Diethyl ether

-

Celite

Procedure:

-

In a round-bottomed flask under a nitrogen atmosphere, combine this compound (1.0 equiv) and potassium hexafluorophosphate (1.0 equiv).

-

Add acetonitrile and stir the mixture for 10 minutes at room temperature.

-

Filter the mixture through a pad of dry Celite.

-

Wash the filter cake with acetonitrile.

-

Concentrate the filtrate on a rotary evaporator.

-

Dissolve the residue in a minimal amount of acetonitrile and precipitate the product by adding diethyl ether while stirring.

-

Filter the off-white precipitate, wash with diethyl ether, and dry under vacuum to afford CIP in approximately 91% yield.

General Protocol for Peptide Coupling using CDI

Materials:

-

N-protected amino acid

-

Amino acid ester hydrochloride

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous solvent (e.g., THF, DMF)

-

Tertiary base (e.g., triethylamine, if starting with the hydrochloride salt of the amine)

Procedure:

-

Dissolve the N-protected amino acid in the anhydrous solvent.

-

Add one equivalent of CDI and stir the solution until the evolution of CO2 ceases (typically 15-30 minutes). This indicates the formation of the acyl-imidazole intermediate.

-

In a separate flask, dissolve the amino acid ester hydrochloride in the anhydrous solvent and add one equivalent of a tertiary base to liberate the free amine.

-

Add the solution of the free amine to the activated acyl-imidazole solution.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).

-

Work up the reaction by removing the solvent and partitioning the residue between an organic solvent (e.g., ethyl acetate) and aqueous solutions to remove the imidazole byproduct and any unreacted starting materials.

General Protocol for Peptide Coupling using CIP

Materials:

-

N-protected amino acid (e.g., Boc-Pro-OH)

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIEA)

-

Acetonitrile

Procedure:

-

To a solution of the amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl, 1.0 equiv) in acetonitrile, add DIEA (3.0 equiv).

-

Add the N-protected amino acid (e.g., Boc-Pro-OH, 1.0 equiv), HOAt (1.0 equiv), and CIP (1.0 equiv) successively at 5 °C.

-

Stir the mixture overnight at room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 10% aqueous citric acid solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the dipeptide.[1]

Reaction Mechanisms and Workflows

The efficacy of imidazolinium-based coupling reagents stems from their ability to activate the carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another.

Mechanism of CDI-Mediated Coupling

The reaction proceeds through the formation of a highly reactive acyl-imidazole intermediate.

Caption: CDI activates a carboxylic acid to form a reactive acyl-imidazole, which then reacts with an amine to form the amide bond.

Proposed Mechanism of CIP-Mediated Coupling

CIP is believed to activate the carboxylic acid by forming a highly reactive acyloxy-imidazolidinium intermediate.

References

- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Racemization of amino acid derivatives. Rate of racemization and peptide bond formation of cysteine active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

2-Chloro-1,3-dimethylimidazolinium chloride CAS number 37091-73-9

An In-Depth Technical Guide to 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

Introduction

This compound, commonly known as DMC, is a versatile and powerful reagent in modern organic synthesis with the CAS number 37091-73-9.[1][2] Structurally, it is a chloroamidinium salt.[1] DMC has gained significant attention as a highly effective dehydrating and coupling agent, often serving as a superior alternative to classic reagents like dicyclohexylcarbodiimide (DCC).[1][3] Its primary advantages include high reactivity, operational simplicity under mild, nearly neutral conditions, lower cost, and simplified product purification.[1][3] The main byproduct of its reactions, 1,3-dimethyl-2-imidazolidinone (DMI), is water-soluble, allowing for easy removal during aqueous workups.[1] These characteristics make DMC an invaluable tool for researchers and professionals in chemistry and drug development, with wide-ranging applications in acylation, esterification, peptide synthesis, and the construction of complex heterocyclic systems.[3][4]

Physicochemical and Spectroscopic Properties

DMC is a crystalline solid, appearing as colorless prisms or a white to light yellow powder.[1] It is stable for over a year when stored under dry, desiccated conditions but is sensitive to moisture.[1][3] Proper storage involves keeping containers tightly sealed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[2][5]

Table 1: Physicochemical Properties of DMC

| Property | Value | Reference(s) |

| CAS Number | 37091-73-9 | [1][2] |

| Molecular Formula | C₅H₁₀Cl₂N₂ | [2][6] |

| Molecular Weight | 169.05 g/mol | [2][6] |

| Appearance | Colorless prisms; White to light yellow crystalline powder | [1] |

| Melting Point | 133-140 °C | [7] |

| Synonyms | DMC, 2-Chloro-1,3-dimethyl-4,5-dihydroimidazolium chloride | [2] |

Table 2: Spectroscopic Data of DMC

| Spectrum Type | Characteristic Peaks/Values | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 2.93 (s, 6H), 3.60 (s, 4H) | [1] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 33.6, 47.5, 164.5 | [1] |

| IR (KBr) | 1560 cm⁻¹ (C=O of byproduct DMI) | [1] |

| FABMS | m/z 218 (MH⁺, for a derivative) | [1] |

Table 3: Solubility of DMC

| Solvent | Solubility (at room temperature) |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Acetonitrile | Soluble |

| Tetrahydrofuran (THF) | Sparingly Soluble |

| Diethyl Ether | Insoluble |

| Hexane | Insoluble |

| Data derived from qualitative descriptions in cited literature.[1] |

Synthesis of this compound

DMC is synthesized from the cyclic urea, 1,3-dimethyl-2-imidazolidinone (DMI), via chlorination.[1] While the original method employed the highly toxic gas phosgene, safer and more convenient chlorinating agents like oxalyl chloride or diphosgene are now commonly used.[1]

Caption: General synthesis workflow for DMC from DMI.

Experimental Protocol: Synthesis of DMC using Oxalyl Chloride[1]

-

To a solution of 1,3-dimethyl-2-imidazolidinone (DMI) in an anhydrous solvent such as dichloromethane, add oxalyl chloride dropwise at 0 °C under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The product, DMC, precipitates as a white solid.

-

Collect the solid by filtration, wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.

-

Dry the resulting white crystalline solid under vacuum to yield pure this compound.

Mechanism of Action

DMC functions primarily by activating a carboxyl group (from a carboxylic acid) to facilitate nucleophilic attack. The process begins with the oxygen of the carboxylic acid attacking the electrophilic C2 carbon of the imidazolinium ring, displacing the chloride ion. This forms a highly reactive O-acyl-isouronium intermediate. This intermediate is then susceptible to attack by a nucleophile (such as an amine or alcohol), leading to the formation of the desired amide or ester bond. The stable, water-soluble 1,3-dimethyl-2-imidazolidinone (DMI) is released as a byproduct.

Caption: General mechanism of DMC-mediated coupling.

Applications in Organic Synthesis

DMC is a versatile reagent with a broad range of applications, primarily centered around its dehydrating and coupling capabilities.

Acylation and Esterification

DMC is highly effective for the synthesis of amides and esters under mild conditions.[1] It is widely used in peptide synthesis, where it facilitates the formation of peptide bonds by coupling carboxylic acids and amines. Its high reactivity allows for the esterification of even sterically hindered alcohols.[3]

Experimental Protocol: Esterification of 3-Phenylpropionic Acid[12]

-

To a solution of 3-phenylpropionic acid (1.0 eq.), tert-butyl alcohol (1.0 eq.), and DMC (1.0 eq.) in dichloromethane, add pyridine (2.0 eq.) dropwise at room temperature.

-

Stir the mixture for 20 hours at room temperature.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic layers successively with 5% HCl, saturated aqueous NaHCO₃, and water.

-

Dry the organic solution over MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired ester.

Caption: Experimental workflow for a typical esterification using DMC.

Table 4: Selected DMC-Mediated Reactions

| Reaction Type | Substrate(s) | Product | Yield (%) | Reference(s) |

| Esterification | 3-Phenylpropionic Acid + t-BuOH | tert-Butyl 3-phenylpropanoate | 91 | |

| Amidation | Benzoic Acid + Aniline | N-Phenylbenzamide | 98 | [1] |

| Nitrile Synthesis | Benzamide | Benzonitrile | 95 | [1] |

| Carbodiimide Synthesis | N,N'-Diphenylthiourea | Diphenylcarbodiimide | 90 | |

| Beckmann Rearrangement | Cyclohexanone oxime | ε-Caprolactam | 82 |

Heterocycle Synthesis

DMC is a powerful tool for constructing heterocyclic rings through dehydration reactions.[4][8] Applications include the high-yield synthesis of sydnones from N-nitroso-α-amino acids and the construction of β-lactams (azetidin-2-ones) from carboxylic acids and imines.[4] It also facilitates the self-condensation of thioamides to form 1,2,4-thiadiazoles.[4]

Conversion of Alcohols to Alkyl Chlorides

DMC can be used for the conversion of alcohols into the corresponding alkyl chlorides. This transformation provides an alternative to traditional reagents like thionyl chloride or oxalyl chloride, often under milder conditions.[9][10]

Glycosylation Reactions

In carbohydrate chemistry, DMC provides a mild and convenient method for synthesizing α-glycosyl chlorides from unprotected reducing sugars.[11] This activation of the anomeric center allows for subsequent one-pot glycosylation reactions, streamlining access to complex glycoconjugates without extensive protecting group manipulation.[11]

Safety and Handling

DMC is considered a hazardous chemical and requires careful handling in a laboratory setting.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[5] Handling should be done in a well-ventilated area or a chemical fume hood.[5]

-

Handling: Avoid breathing dust.[5] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

In case of contact: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[5]

Table 5: GHS Hazard Information

| Code | Hazard Statement | Hazard Class | Signal Word |

| H315 | Causes skin irritation | Skin Irritation, Category 2 | Warning |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 | Warning |

| H335 | May cause respiratory irritation | STOT SE, Category 3 | Warning |

| Data sourced from multiple safety data sheets.[5][6] |

Conclusion

This compound (DMC) is a highly efficient and versatile reagent that serves as a powerful alternative to traditional dehydrating and coupling agents. Its high reactivity, mild reaction conditions, and the ease of removal of its water-soluble byproduct make it an exceptionally valuable tool for organic synthesis. For researchers, scientists, and drug development professionals, DMC offers robust and reliable methodologies for a wide array of chemical transformations, including the synthesis of esters, amides, heterocycles, and glycosides, thereby streamlining the path to complex molecular targets.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. This compound | 37091-73-9 | FC19968 [biosynth.com]

- 3. This compound. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. trace.tennessee.edu [trace.tennessee.edu]

- 10. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety, Handling, and Storage of 2-Chloro-1,3-dimethylimidazolinium chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a versatile coupling and dehydrating agent employed in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a hygroscopic, crystalline solid. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 37091-73-9 | [1][2][3] |

| Molecular Formula | C₅H₁₀Cl₂N₂ | [1][3][4] |

| Molecular Weight | 169.05 g/mol | [1][2][3][4] |

| Appearance | Crystalline solid, Brown Solid | [2][3] |

| Melting Point | 133-140 °C | [2] |

| Solubility | Soluble in dichloromethane. | [5] |

| Stability | Stable under recommended storage conditions; hygroscopic.[6] Decomposes in the presence of moisture.[7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications from various suppliers are summarized below. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Warning, Danger | H315: Causes skin irritation.[2][4] |

| Serious Eye Damage/Irritation | Category 2 | Warning, Danger | H319: Causes serious eye irritation.[2][4] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation.[2][4] |

| Germ cell mutagenicity | Category 2 | Danger | H341: Suspected of causing genetic defects. |

| Carcinogenicity | Category 1B | Danger | H350: May cause cancer. |

| Specific target organ toxicity — single exposure | Category 1 (Respiratory system, Central nervous system) | Danger | H370: Causes damage to organs. |

| Specific target organ toxicity — repeated exposure | Category 1 (Liver, Central nervous system) | Danger | H372: Causes damage to organs through prolonged or repeated exposure. |

| Specific target organ toxicity — repeated exposure | Category 2 (Blood) | Danger | H373: May cause damage to organs through prolonged or repeated exposure. |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | Danger | H411: Toxic to aquatic life with long lasting effects. |

Note: Some classifications are for a solution of this compound in dichloromethane, which contributes to the hazard profile.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this reagent is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling.

Caption: General workflow for safely handling this compound.

Personal Protective Equipment (PPE):

A comprehensive set of PPE is mandatory when working with this compound.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[8][9] | Protects against dust particles and splashes. |

| Hand Protection | Chemically resistant gloves (e.g., Viton, Polyvinyl alcohol).[8] | Prevents skin contact and irritation.[2] |

| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) if dust is generated.[2] Use a respirator with an organic vapor canister if working with solutions in volatile solvents.[8] | Prevents respiratory irritation.[4] |

| Body Protection | Laboratory coat and protective clothing to prevent skin exposure.[6][9] | Minimizes the risk of skin contact. |

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.

Caption: Key storage requirements for this compound.

Storage Recommendations:

-

Temperature: Store in a refrigerator at 2-8°C.[3] Some suppliers recommend 4°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., Nitrogen) to prevent moisture absorption and degradation.[3][6]

-

Container: Keep the container tightly sealed.[6]

-

Security: Store in a locked-up area.[6]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6]

Accidental Release Measures and Spill Cleanup

In the event of a spill, a prompt and appropriate response is critical. The following decision tree outlines the general procedure.

Caption: Decision tree for responding to a spill of this compound.

Experimental Protocol for a Minor Solid Spill Cleanup:

This protocol is intended for a small, contained spill (e.g., < 5 grams) within a laboratory fume hood.

Materials:

-

Full PPE as described in Section 3.

-

Inert absorbent material (e.g., sand, dry earth, vermiculite).

-

Plastic scoop and dustpan.

-

Sealable polyethylene bags for hazardous waste.

-

Hazardous waste labels.

-

Soap and water.

-

Paper towels.

Procedure:

-

Ensure Safety: Confirm the fume hood is operational. Ensure no incompatible materials are nearby.

-

Containment: Gently cover the spill with an inert absorbent material, starting from the edges and working inwards to prevent the spread of dust.[10][11]

-

Collection: Using a plastic scoop, carefully collect the spilled material and absorbent mixture. Avoid creating dust.[12]

-

Packaging: Place the collected material into a polyethylene bag. Seal the bag securely.

-

Decontamination: Wipe the spill area with a wet paper towel to remove any remaining residue.[10] Place the used paper towel in the waste bag.

-

Final Cleaning: Clean the area with soap and water.[13]

-

Disposal: Label the waste bag as hazardous waste in accordance with institutional guidelines. Dispose of the bag through the proper waste stream.

-

Post-Cleanup: Remove PPE and wash hands thoroughly.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use powder, carbon dioxide (CO2).[6]

-

Unsuitable Extinguishing Media: No information available.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas may be produced.[6][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant. Do not release into the environment.

This guide is intended to provide comprehensive safety, handling, and storage information for this compound. Always consult the most recent Safety Data Sheet from your supplier and adhere to all institutional and regulatory guidelines.

References

- 1. chemscene.com [chemscene.com]

- 2. for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. acplasticsinc.com [acplasticsinc.com]

- 9. ehs.com [ehs.com]

- 10. ehs.utk.edu [ehs.utk.edu]

- 11. jk-sci.com [jk-sci.com]

- 12. fishersci.com [fishersci.com]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

2-Chloro-1,3-dimethylimidazolinium chloride stability and decomposition

An In-depth Technical Guide to the Stability and Decomposition of 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DMC), also known as Ishikawa's reagent, is a versatile and powerful activating agent used extensively in organic synthesis. It serves as an effective alternative to traditional coupling reagents like dicyclohexylcarbodiimide (DCC), offering advantages such as mild reaction conditions and simplified byproduct removal.[1][2] Its primary applications include esterification, amidation, dehydration reactions to form heterocycles, and chlorination.[1][3][4] However, the reactivity that makes DMC a valuable synthetic tool also contributes to its inherent instability under certain conditions. A thorough understanding of its stability profile and decomposition pathways is critical for its effective use, storage, and handling, ensuring reproducibility and safety in the laboratory.

This technical guide provides a comprehensive overview of the stability and decomposition of DMC, presenting quantitative data, detailed experimental protocols, and logical diagrams to illustrate key processes.

Physicochemical and Stability Data

The fundamental properties of DMC are summarized below. It is a crystalline solid that is highly sensitive to atmospheric moisture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀Cl₂N₂ | [5] |

| Molecular Weight | 169.05 g/mol | [5] |

| Appearance | White to off-white crystalline powder or solid | [6] |

| Melting Point | 133-140 °C | [7] |

| Decomposition Temp. | ~95-100 °C (Reported in some studies) | [8] |

Stability Profile

The stability of DMC is primarily influenced by moisture, solvent, and temperature. It is a hygroscopic compound that readily undergoes hydrolysis.[1]

Hygroscopicity and Hydrolytic Stability

DMC is highly susceptible to degradation by moisture, which is the most common cause of decomposition under standard storage conditions.[1] However, when rigorously protected from moisture, it is stable at room temperature for over a year.[8] Its stability varies significantly in different solvents, particularly protic and basic ones. The decomposition is notably accelerated in the presence of a base.[8]

Table 2: Stability of DMC in Various Deuterated Solvents at Room Temperature

| Solvent | % Decomposition (Time) | Reference(s) |

| CDCl₃ | 6% (after 24 h) | [8] |

| D₂O | 3% (after 24 h) | [8] |

| CD₃OD | 30% (after 7 h); 70% (after 24 h) | [8] |

| 50% Pyridine-d₅ in D₂O | 76% (after 10 min); 100% (after 3 h) | [8] |

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity and reactivity of DMC. The compound should be handled in a controlled environment to minimize exposure to atmospheric moisture.

Table 3: Recommended Storage and Handling Conditions

| Condition | Recommendation | Reference(s) |

| Temperature | 2-8°C, in a refrigerator or freezer under -20°C | [7] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon) | |

| Container | Keep container tightly closed | |

| Handling | Use in a well-ventilated area or glovebox. Avoid dust formation. |

Incompatibilities

To prevent rapid decomposition or hazardous reactions, DMC should be kept away from incompatible substances.

Table 4: Known Incompatibilities

| Incompatible Material Class | Specific Examples |

| Moisture / Water | Atmospheric humidity, protic solvents |

| Strong Oxidizing Agents | Peroxides, Nitrates |

| Strong Acids | Hydrochloric Acid, Sulfuric Acid |

| Strong Bases | Sodium Hydroxide, Pyridine |

Decomposition Pathways

Primary Decomposition: Hydrolysis

The principal decomposition pathway for DMC is hydrolysis. In the presence of water, it reacts to form the stable and water-soluble urea derivative, 1,3-dimethyl-2-imidazolidinone (DMI), and hydrochloric acid.[1][8] This reaction is responsible for the loss of activity when the reagent is improperly stored.

References

- 1. This compound. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]

- 2. This compound | 37091-73-9 | Benchchem [benchchem.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. This compound | 37091-73-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 90% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Spectroscopic and Mechanistic Insights into 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a versatile reagent in organic synthesis. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for its synthesis and application in dehydration reactions are also presented, alongside a mechanistic exploration of its role as a powerful activating agent.

Core Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that while some data is available in the literature, complete high-resolution spectra are not consistently published.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| Data not explicitly available in high resolution with assignments in the searched literature. | - | - | - | A low-resolution spectrum is commercially available, and a related hexafluorophosphate salt shows signals for the methyl and methylene protons. For 2-Chloro-1,3-dimethylimidazolium hexafluorophosphate in CD3CN, peaks are observed at approximately 3.1 ppm and 3.9 ppm.[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| No explicit experimental data found in the searched literature. | - | Data for reaction products where DMC is a reagent have been reported.[2] |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Notes |

| Specific, complete spectrum not available in the searched literature. | C=N⁺ stretch | A commercial supplier notes that the IR spectrum conforms to the expected structure.[3] For a related compound, an IR absorption at 1560 cm⁻¹ was reported.[2] |

Table 4: Mass Spectrometry Data

| m/z | Ion | Method | Notes |

| No experimental mass spectrum for the parent compound was found in the searched literature. | [M]⁺ | - | The molecular weight of the cation is approximately 133.59 g/mol . Mass spectrometry data for products of reactions involving DMC have been reported, such as a Fast Atombardment Mass Spectrometry (FAB-MS) result for a reaction product.[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and utilization of this compound are crucial for its effective application in research and development.

Synthesis of this compound

DMC can be synthesized from 1,3-dimethyl-2-imidazolidinone (DMI) through chlorination.[2] While phosgene was initially used, safer alternatives like trichloromethylchloroformate (diphosgene) or oxalyl chloride are now more common.[2]

Protocol:

-

To a solution of 1,3-dimethyl-2-imidazolidinone (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The product, this compound, will precipitate from the solution.

-

Collect the white crystalline solid by filtration, wash with a small amount of cold, anhydrous solvent (e.g., carbon tetrachloride), and dry under vacuum.[4]

Synthesis Workflow

Caption: Synthesis of DMC from DMI and oxalyl chloride.

General Protocol for Dehydration Reactions (e.g., Amide Formation)

DMC is a highly effective dehydrating agent for reactions such as the formation of amides, esters, and anhydrides.[2][5]

Protocol:

-

To a solution of a carboxylic acid (1 equivalent) and an amine (1 equivalent) in a halogenated solvent (e.g., dichloromethane), add this compound (1.1 equivalents).

-

Add an amine base, such as triethylamine or pyridine (2 equivalents), dropwise to the mixture at room temperature.[2]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Dehydration Reaction Workflow

Caption: General workflow for DMC-mediated dehydration.

Mechanistic Considerations

The utility of this compound as a dehydrating agent stems from its ability to act as a powerful electrophile, activating carboxylic acids and other substrates towards nucleophilic attack.

The proposed mechanism involves the initial reaction of the carboxylic acid with DMC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester and the byproduct, 1,3-dimethyl-2-imidazolidinone, which can be easily removed by aqueous workup.[6]

Proposed Reaction Mechanism

Caption: Mechanism of DMC-mediated carboxyl activation.

Conclusion

References

- 1. orgsyn.org [orgsyn.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. This compound, 90% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Chloro-1,3-dimethylimidazolidinium chloride synthesis - chemicalbook [chemicalbook.com]

- 5. This compound. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]

- 6. 37091-73-9|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for Amide Bond Formation Using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it is integral to the synthesis of peptides, pharmaceuticals, and other bioactive molecules.[1] 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a derivative of 1,3-dimethyl-2-imidazolidinone (DMI), has emerged as a highly efficient and versatile coupling reagent for amide bond formation.[1][2] It serves as a powerful dehydrating agent, comparable to dicyclohexylcarbodiimide (DCC), but offers significant advantages in terms of reactivity, cost-effectiveness, and ease of product purification.[2]

DMC is a stable, crystalline solid that can be handled in the air for routine procedures, although it is moisture-sensitive and should be stored in a cool, dry environment under an inert atmosphere for long-term stability. Its utility extends beyond simple amide synthesis to the construction of complex heterocyclic frameworks, which are prevalent in a vast array of biologically active compounds.[1]

Advantages of Using DMC

-

Mild Reaction Conditions: DMC facilitates amide bond formation under nearly neutral and often room temperature conditions, which helps in preserving sensitive functional groups within complex molecules.[1][2]

-

High Reactivity and Yields: It is a highly reactive coupling agent that generally provides high yields of the desired amide products.

-

Simplified Workup and Purification: A key advantage of DMC is that its byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is water-soluble, allowing for easy removal during aqueous workup.[2] This simplifies the purification process compared to reagents like DCC, which produce the often-insoluble dicyclohexylurea.[2]

-

Cost-Effective: DMC is an economical alternative to other commercially available coupling reagents.[2]

-

Broad Substrate Scope: It is effective for a wide range of carboxylic acids and amines, including sterically hindered substrates.

-

Low Racemization: In peptide synthesis, the use of DMC has been shown to result in no significant loss of enantiopurity.

Reaction Mechanism

The formation of an amide bond using DMC proceeds through the activation of the carboxylic acid via an active ester intermediate. The proposed mechanism is as follows:

-